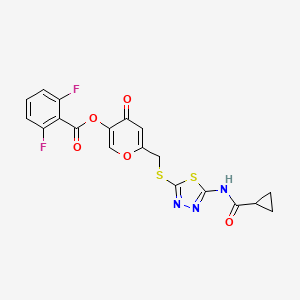
4-(Isopropylsulfanyl)-3-nitrobenzenecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, molecular weight, and structural formula .
Synthesis Analysis
The synthesis of a compound refers to the methods used to create that compound. This can involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the reaction kinetics, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity. Techniques like mass spectrometry and UV-Vis spectroscopy can be used .Aplicaciones Científicas De Investigación
Photoelectric Conversion Systems
4-(Isopropylsulfanyl)-3-nitrobenzenecarbaldehyde: has been identified as a potential candidate for use in photoelectric conversion systems . These systems are crucial for converting solar energy into electrical energy, and the compound’s ability to absorb near-infrared light makes it particularly valuable. Its solid-state absorption spectra indicate that it can absorb almost all visible light, which is essential for efficient photoelectric conversion.
Medical Field Applications
In the medical field , this compound’s derivatives have shown promise in biosample analysis and biomedicine . They could be used in the development of biomedical polymers, which are integral to therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment.
Optoelectronics
The compound’s derivatives are also being explored for their use in optoelectronics . This field involves the use of light for electronic systems, including applications like smart-pixel signal processing and chip-to-chip optical interconnects. The compound’s ability to influence the absorption properties of materials makes it a valuable asset in this domain.
Organic Materials
In the realm of organic materials , 4-(Isopropylsulfanyl)-3-nitrobenzenecarbaldehyde is being studied for its applications in photoelectric materials . These materials are key components in devices like organic light-emitting diodes, organic transistors, and organic solar cells.
Inorganic Materials
For inorganic materials , research is focused on the synthesizability of new compounds, including derivatives of 4-(Isopropylsulfanyl)-3-nitrobenzenecarbaldehyde . These materials have a wide range of applications, from semiconductors to sensors.
Biosamples
In the context of biosamples , compounds like 4-(Isopropylsulfanyl)-3-nitrobenzenecarbaldehyde could be used in devices such as the BioSampler, which collects and analyzes microorganisms in the air . This has implications for environmental monitoring and public health.
Biomedicine
The compound’s derivatives are being investigated for their potential in biomedicine , particularly in the development of biocompatible conductive hydrogels . These hydrogels have applications in regenerative medicine, artificial organs, biosensors, and drug delivery systems.
Foodstuffs
Lastly, in the area of foodstuffs , there is ongoing research into the safety and regulatory aspects of materials that come into contact with food, which could include derivatives of 4-(Isopropylsulfanyl)-3-nitrobenzenecarbaldehyde . This research is crucial for ensuring the safety of packaging materials and preventing chemical contamination of food.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-nitro-4-propan-2-ylsulfanylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-7(2)15-10-4-3-8(6-12)5-9(10)11(13)14/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXNQJJZCJUHOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C=C(C=C1)C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Isopropylsulfanyl)-3-nitrobenzenecarbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

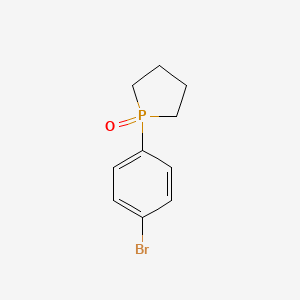
![[4-(furan-2-carbonyl)piperazin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone](/img/structure/B2895254.png)
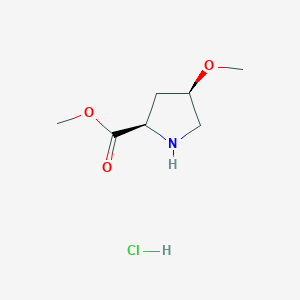
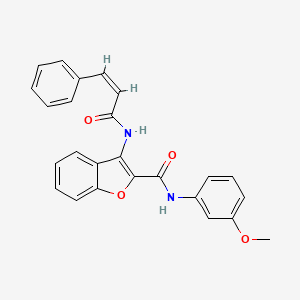
![N-(2-furylmethyl)-2-[3-(4-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2895258.png)
![N-cyclopentyl-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2895260.png)

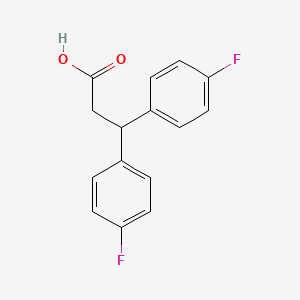
![[5-(2-Methylpyrazol-3-yl)-1H-pyrazol-4-yl]methanamine;hydrochloride](/img/structure/B2895265.png)
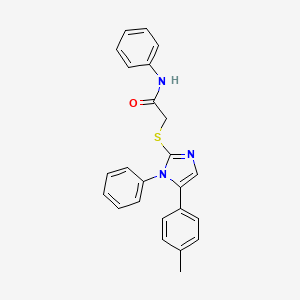
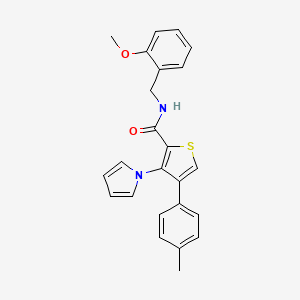
![8-((4-Chlorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2895269.png)
